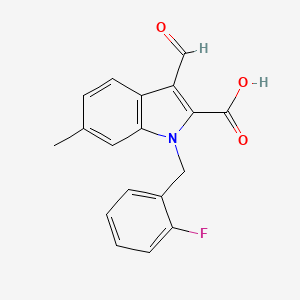
Kalium-5-Methoxypyridin-3-trifluoroborat
Übersicht
Beschreibung
Potassium 5-methoxypyridine-3-trifluoroborate is an organoboron compound that belongs to the class of potassium aryltrifluoroborates. These compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its stability and versatility, making it a popular choice in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Potassium 5-methoxypyridine-3-trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
Target of Action
Potassium 5-methoxypyridine-3-trifluoroborate is primarily used in the Suzuki–Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, Potassium 5-methoxypyridine-3-trifluoroborate interacts with the palladium catalyst in a process known as transmetalation . This process involves the transfer of the 5-methoxypyridine-3-trifluoroborate group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving Potassium 5-methoxypyridine-3-trifluoroborate . This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Pharmacokinetics
Organotrifluoroborates, the class of compounds to which it belongs, are known for their stability and compatibility with a wide range of functional groups and reaction conditions .
Result of Action
The result of the action of Potassium 5-methoxypyridine-3-trifluoroborate in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of Potassium 5-methoxypyridine-3-trifluoroborate is influenced by several environmental factors. For instance, the compound is known for its stability and is tolerant of air and moisture . This makes it easy to handle and purify, and allows it to be used under a variety of reaction conditions .
Biochemische Analyse
Biochemical Properties
Potassium 5-methoxypyridine-3-trifluoroborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The compound’s interaction with enzymes and proteins often involves binding to active sites, thereby influencing the catalytic activity of these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 5-methoxypyridine-3-trifluoroborate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Potassium 5-methoxypyridine-3-trifluoroborate is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties, which could affect the overall outcome of experiments. Long-term exposure to the compound may lead to cumulative effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Potassium 5-methoxypyridine-3-trifluoroborate vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses could lead to toxicity or other adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s effects become pronounced . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 5-methoxypyridine-3-trifluoroborate is typically synthesized through the reaction of 5-methoxypyridine with potassium trifluoroborate. The reaction involves the use of a suitable solvent and may require specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of potassium 5-methoxypyridine-3-trifluoroborate often involves large-scale batch reactions. The process is designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product. The use of automated systems and advanced purification techniques is common to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 5-methoxypyridine-3-trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the aryltrifluoroborate and an aryl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts, aryl halides, bases (e.g., potassium carbonate)
Conditions: Mild temperatures, typically between 50-100°C, and the use of solvents such as ethanol or water
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Vergleich Mit ähnlichen Verbindungen
- Potassium 2-methoxypyridine-3-trifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness: Potassium 5-methoxypyridine-3-trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing compounds with particular structural and electronic properties .
Eigenschaften
IUPAC Name |
potassium;trifluoro-(5-methoxypyridin-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO.K/c1-12-6-2-5(3-11-4-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONJJEODGCVTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


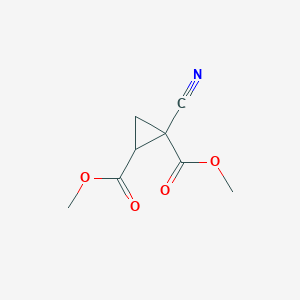

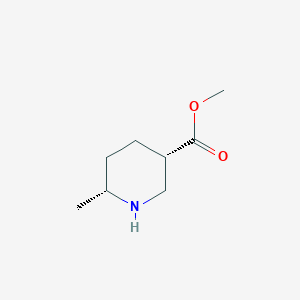





![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)
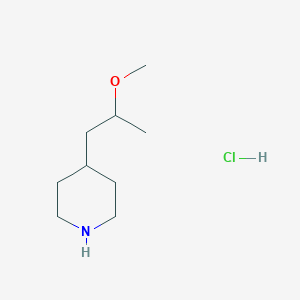
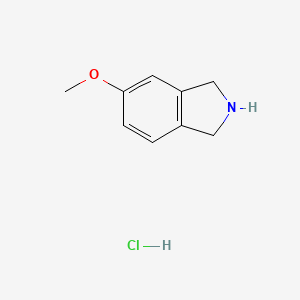

![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)
